molecular formula C18H17N3 B12452172 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine

Cat. No.: B12452172
M. Wt: 275.3 g/mol
InChI Key: TWKBMFXNTDXITI-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrroloquinoline core structure, which is known for its diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, which includes a 3-methylphenyl group, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine can be achieved through various synthetic routes. One common method involves the Friedländer condensation, which is a classical reaction used to construct quinoline derivatives. This method typically involves the reaction of aniline derivatives with ketones in the presence of acidic or basic catalysts .

Another approach is the multicomponent synthesis, which allows for the construction of the pyrroloquinoline core by reacting multiple starting materials in a single reaction vessel. This method often employs transition metal catalysts or green chemistry techniques to enhance the efficiency and yield of the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis, which offers advantages such as improved reaction control, scalability, and safety. This method can be optimized to achieve high yields and purity of the desired compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-(3-methylphenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C18H17N3

Molecular Weight

275.3 g/mol

IUPAC Name

1-(3-methylphenyl)-2,3-dihydropyrrolo[2,3-b]quinolin-4-amine

InChI

InChI=1S/C18H17N3/c1-12-5-4-6-13(11-12)21-10-9-15-17(19)14-7-2-3-8-16(14)20-18(15)21/h2-8,11H,9-10H2,1H3,(H2,19,20)

InChI Key

TWKBMFXNTDXITI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCC3=C(C4=CC=CC=C4N=C32)N

Origin of Product

United States

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